molecular formula C9H12ClNO B2706482 2-Amino-3-(3-chlorophenyl)propan-1-ol CAS No. 37844-06-7

2-Amino-3-(3-chlorophenyl)propan-1-ol

Cat. No. B2706482
CAS RN: 37844-06-7
M. Wt: 185.65
InChI Key: DDOXQIODUSXROP-UHFFFAOYSA-N
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Description

“2-Amino-3-(3-chlorophenyl)propan-1-ol” is an amino alcohol that consists of a 3-chlorophenyl group attached to a propan-1-ol chain with an amino group at the alpha position . It has been studied for its potential pharmacological activities, particularly in the field of medicinal chemistry and drug discovery .


Molecular Structure Analysis

The molecular formula of “2-Amino-3-(3-chlorophenyl)propan-1-ol” is C9H12ClNO . The InChI code is 1S/C9H12ClNO/c10-8-3-1-2-7(4-8)5-9(11)6-12/h1-4,9,12H,5-6,11H2 .


Physical And Chemical Properties Analysis

The molecular weight of “2-Amino-3-(3-chlorophenyl)propan-1-ol” is 185.65 . Other physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.

Scientific Research Applications

Synthesis and Antifungal Evaluation

One notable application of derivatives closely related to 2-Amino-3-(3-chlorophenyl)propan-1-ol is in the synthesis of 1,2,3-Triazole derivatives for antifungal evaluations. For instance, the compound 2-[1-(4-chlorophenyl)-1H-(1,2,3)triazol-4-yl]propan-2-ol, synthesized via copper-catalyzed azide alkyne cycloaddition (click chemistry), showed significant antifungal activity against Candida strains, indicating its potential as a lead compound for antifungal drug development (Lima-Neto et al., 2012).

Inhibition of Carbon Steel Corrosion

Derivatives of 2-Amino-3-(3-chlorophenyl)propan-1-ol have been studied for their corrosion inhibition properties. The synthesis of tertiary amines, including derivatives similar to 2-Amino-3-(3-chlorophenyl)propan-1-ol, demonstrated effective inhibition of carbon steel corrosion. These compounds retard the anodic dissolution of iron by forming a protective layer on the metal surface, showcasing their potential as corrosion inhibitors (Gao, Liang, & Wang, 2007).

Analytical Chemistry Applications

Another interesting application is in the synthesis of novel amino-functionalized polymers for environmental sampling. A derivative, synthesized using 3-(trimethoxysilyl)propylamine as a precursor, was used to coat fused-silica fiber for headspace solid-phase microextraction (SPME) of chlorophenols from environmental samples. This demonstrates the compound's utility in developing analytical methodologies for environmental monitoring (Bagheri, Babanezhad, & Khalilian, 2008).

Mechanism of Action

The mechanism of action of “2-Amino-3-(3-chlorophenyl)propan-1-ol” is not specified in the search results. Given its structure, it may interact with biological targets through hydrogen bonding, ionic interactions, and hydrophobic effects. Its potential pharmacological activities suggest it may interact with specific receptors or enzymes in the body .

Safety and Hazards

The safety information for “2-Amino-3-(3-chlorophenyl)propan-1-ol” indicates that it may be harmful if swallowed, cause skin irritation, cause serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands and other skin areas thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

2-amino-3-(3-chlorophenyl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNO/c10-8-3-1-2-7(4-8)5-9(11)6-12/h1-4,9,12H,5-6,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDOXQIODUSXROP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CC(CO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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